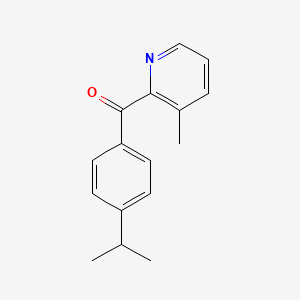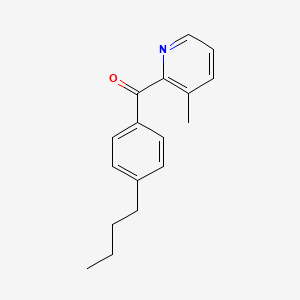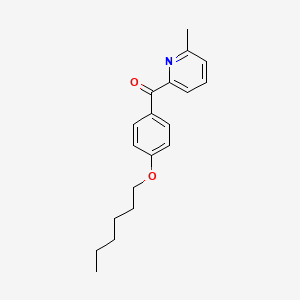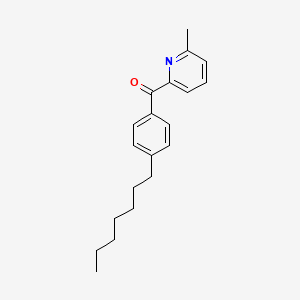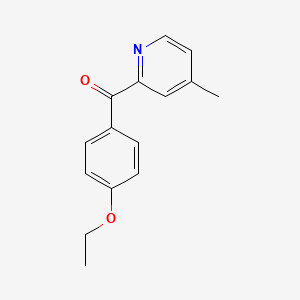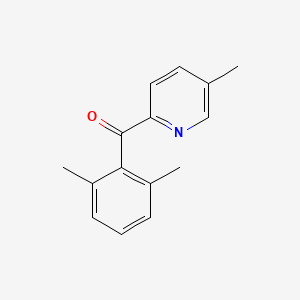
2-(2,6-Dimethylbenzoyl)-5-methylpyridine
Vue d'ensemble
Description
“2-(2,6-Dimethylbenzoyl)-5-methylpyridine” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzoyl group (a benzene ring attached to a carbonyl group). The “2,6-dimethylbenzoyl” part suggests that there are two methyl groups attached to the benzene ring in the 2 and 6 positions .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to have a benzoyl group attached to the 2-position of a pyridine ring, with methyl groups at the 2 and 6 positions of the benzene ring, and another methyl group at the 5 position of the pyridine ring .Chemical Reactions Analysis
The reactivity of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to be similar to other pyridine and benzoyl derivatives. Pyridines are generally basic and can undergo electrophilic substitution reactions. The benzoyl group can undergo various reactions such as reduction, hydrolysis, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would depend on its exact structure. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it would be expected to have typical organic compound properties such as being less dense than water, and being soluble in organic solvents .Applications De Recherche Scientifique
Photochemical Dimerization
2-Aminopyridines and 2-pyridones, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers, exhibiting unusual chemical and physical properties (Taylor & Kan, 1963).
Catalytic Applications in Organometallic Chemistry
New phosphinopyridine ligands, which include structures similar to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been synthesized. These ligands, when formed into nickel complexes, show significant activity in the catalytic oligomerization of ethylene, demonstrating varied catalytic behaviors depending on their stereoelectronic properties (Speiser, Braunstein & Saussine, 2004).
Electrical Conductivity Studies
Experiments involving the condensation of dimethylpyridines, closely related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, have been conducted. These studies involve the synthesis of stilbazoles and their use in forming polymers with notable electrical conductivity, particularly in their TCNQ complexes (Bruce & Herson, 1969).
Synthesis of Imidazopyridines
The synthesis of imidazopyridines, related to 2-(2,6-Dimethylbenzoyl)-5-methylpyridine, employs various chemical strategies. This synthesis is significant due to the wide range of applications in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORIQBOYUGKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





